molecular formula C18H22N2O3S B4771780 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

Cat. No.: B4771780
M. Wt: 346.4 g/mol
InChI Key: FPILSBYLYPDSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamides. It is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC enzymes, this compound promotes the acetylation of histone proteins, leading to the activation of gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression and cell cycle regulation, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may be useful in preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. However, this compound has also been found to have off-target effects, which may limit its effectiveness in some cases. Additionally, this compound has a relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are many potential future directions for research on 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with other cancer treatments. Another area of interest is the investigation of the effects of this compound on non-cancerous cells, as well as its potential applications in other diseases, such as neurological disorders and inflammatory conditions. Overall, this compound shows great promise as a potential treatment for cancer and other diseases, and further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

4-(methanesulfonamido)-3-methyl-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-13-16(10-11-17(14)20-24(2,22)23)18(21)19-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,6,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPILSBYLYPDSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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